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molecular formula C10H13NO3 B8310974 1-Nitro-4-phenyl-2-butanol

1-Nitro-4-phenyl-2-butanol

Cat. No. B8310974
M. Wt: 195.21 g/mol
InChI Key: XKQZWSDAKRUFJO-UHFFFAOYSA-N
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Patent
US06066732

Procedure details

To a solution of 5.85 g (30.0 mmol) of 1nitro-4-phenyl-2-butanol in 40 mL of dry methylene chloride at 0° C. was added 3.44 g (30.0 mmol) of methanesulfonyl chloride followed by addition of 6.07 g (60.0 mmol) of triethylamine. The mixture was stirred at 0° C. for 20 min, poured into 40 mL of water and extracted with 50 mL of methylene chloride. The extracts were dried over sodium sulfate, concentrated, and the residual solid purified by column chromatography (silica gel/ethyl acetate:hexanes 1:9) to afford 4.25 g (80%) of the product as a yellow oil. Since this material slowly decomposes at room temperature, it was used immediately for the next reaction: IR (neat) 3028, 2930, 1648, 1555, 1524, 1497, 1454, 1351, 1176, 953, 931, 750, 700 cm-1 ; 1H NMR (CDCl3) δ 2.63 (2H, q, J=7.0 Hz), 2.87 (2H, t, J=8.0 Hz), 7.00 (1H, dt, J=13.5 Hz), 7.21 (2H, d, J=7.5 Hz), 7.26-7.35 (4H, m); 13C NMR (CDCl3) 5 141.55,140.18, 139.74, 128.90, 128.46, 126.81, 34.19, 30.29; EIMS m/z 177 (M+) 60, 143, 133, 130, 115, 103, 91, 77; HRMS calc'd for C10H11NO2 177.0790, found 177.0802.
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH:5](O)[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([O-:3])=[O:2].CS(Cl)(=O)=O.C(N(CC)CC)C.O>C(Cl)Cl>[N+:1]([CH:4]=[CH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
5.85 g
Type
reactant
Smiles
[N+](=O)([O-])CC(CCC1=CC=CC=C1)O
Name
Quantity
3.44 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.07 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 50 mL of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residual solid purified by column chromatography (silica gel/ethyl acetate:hexanes 1:9)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[N+](=O)([O-])C=CCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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